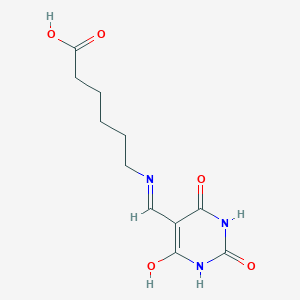

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid

Description

6-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid is a barbiturate-derived compound featuring a 2,4,6-trioxotetrahydropyrimidin-ylidene core conjugated to a hexanoic acid chain via a methyleneamino linker. The barbiturate moiety is a well-established pharmacophore known for diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

6-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOPLRLHGOONGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid typically involves the condensation of a pyrimidine derivative with an amino acid. The reaction conditions often require the use of peptide coupling agents such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale peptide synthesis techniques. These methods would include the use of automated peptide synthesizers and high-throughput purification processes to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular weights, and biological activities of analogous compounds:

*Calculated based on formula C₁₁H₁₄N₄O₅S ( suggests similar derivatives have MW ~338).

Key Observations:

Hexanoic Acid vs. Sulfonamide (L1): The target compound’s carboxylic acid group enhances hydrophilicity compared to L1’s sulfonamide, which may improve membrane permeability .

Lipophilicity : N2’s dodecyloxy chain and acrylonitrile group increase lipophilicity, favoring membrane penetration but reducing aqueous solubility relative to the target compound .

Biological Activity: Compound 9b, with a propenamide substituent, exhibits potent antifungal activity against Schizosaccharomyces pombe, comparable to nystatin . The target compound’s hexanoic acid chain may optimize solubility for in vivo applications but requires empirical validation.

Kinase Inhibition: Compound 13’s bromomethyl group likely facilitates covalent binding to Plk1, a strategy distinct from the target compound’s non-covalent carboxylic acid interactions .

Physicochemical Properties

| Property | Target Compound | N2 (Acrylonitrile) | L1 (Sulfonamide) |

|---|---|---|---|

| Water Solubility | High (carboxylic acid) | Low | Moderate |

| logP (estimated) | ~1.5* | ~5.2 | ~2.8 |

| Functional Groups | Carboxylic acid | Nitrile, alkoxy | Sulfonamide |

*Predicted using fragment-based methods.

Biological Activity

The compound 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid is a derivative of barbituric acid, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its potential anticancer properties and mechanisms of action.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a hexanoic acid backbone linked to a tetrahydropyrimidine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have shown promising anticancer properties associated with derivatives of barbituric acid. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including LS180, HeLa, and A549 cells. The mechanism often involves inducing DNA strand breaks and inhibiting cellular proliferation.

- Case Study 1 : A derivative similar to the target compound exhibited a half-maximal inhibitory concentration (IC50) of 37.9 µM against LS180 cancer cells while being non-toxic to normal GMK cells, indicating selective cytotoxicity towards cancerous cells .

- Case Study 2 : Another study highlighted that certain barbiturate derivatives could significantly inhibit the growth of A549 carcinoma cells at lower concentrations without affecting normal cell viability .

The mechanisms through which these compounds exert their biological effects include:

- DNA Intercalation : Some derivatives have been shown to bind to genomic DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and metastasis .

Comparative Analysis of Biological Activities

| Compound Name | IC50 (µM) | Cell Line | Toxicity to Normal Cells |

|---|---|---|---|

| Compound 19 | 37.9 | LS180 | Non-toxic |

| Compound 22 | Varies | A549 | Non-toxic |

| Target Compound | TBD | TBD | TBD |

Q & A

Basic: What are the optimal synthetic routes for 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid?

Methodological Answer:

The synthesis involves coupling the trioxotetrahydropyrimidin core with a hexanoic acid backbone. A two-step approach is recommended:

Core Preparation : Start with the cyclization of urea derivatives or thioureas under acidic conditions to form the 2,4,6-trioxotetrahydropyrimidin scaffold, as seen in analogous hexahydropyrimidine syntheses .

Functionalization : Use a Schiff base reaction to introduce the methylideneamino linker, followed by coupling with 6-aminohexanoic acid. Evidence from ester derivatives (e.g., methyl benzoate intermediates in EP 4,374,877) suggests activating the carboxylic acid group via ester protection to improve reaction yields .

Key Considerations : Monitor pH and temperature during cyclization to avoid side products like open-chain urea derivatives.

Advanced: How can computational modeling predict the tautomeric stability of the trioxotetrahydropyrimidin core?

Methodological Answer:

The compound’s tautomeric equilibrium (e.g., keto-enol forms) impacts reactivity and biological activity. Use density functional theory (DFT) with solvent models (e.g., PCM for polar solvents) to calculate energy differences between tautomers.

- Steps :

- Optimize geometries of all possible tautomers using B3LYP/6-31G(d).

- Compare Gibbs free energies to identify the dominant form.

- Validate predictions with experimental data (e.g., NMR chemical shifts, X-ray crystallography) .

Data Contradiction Analysis : Discrepancies between computed and observed tautomer ratios may arise from solvent effects or crystal packing forces—re-run simulations with explicit solvent molecules or compare with single-crystal structures.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm the methylideneamino linker (δ ~8–9 ppm for imine protons) and hexanoic acid chain integrity.

- IR : Look for carbonyl stretches (1650–1750 cm⁻¹) from the trioxo core and carboxylic acid .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the labile trioxo moiety.

Validation : Cross-reference with synthetic intermediates (e.g., ester-protected derivatives) to rule out hydrolysis artifacts .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from differences in assay conditions or impurity profiles.

- Experimental Design :

- Standardize Assays : Use a common cell line (e.g., HEK-293) and control compounds (e.g., known kinase inhibitors) to normalize activity measurements.

- Purity Validation : Employ HPLC-MS to verify compound integrity (>98% purity) and quantify degradation products .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (e.g., tautomerism) with activity trends. Link findings to theoretical frameworks, such as structure-activity relationships (SAR) for pyrimidine derivatives .

Advanced: What strategies mitigate side reactions during functionalization of the trioxotetrahydropyrimidin core?

Methodological Answer:

The electron-deficient trioxo core is prone to nucleophilic attack. Mitigation strategies include:

- Protection/Deprotection : Temporarily protect reactive carbonyl groups via silylation (e.g., TMSCl) before introducing the methylideneamino linker .

- Controlled Reaction Conditions : Use low temperatures (0–5°C) and anhydrous solvents (e.g., DMF) to minimize hydrolysis.

- Real-Time Monitoring : Track reaction progress via TLC or inline IR to halt the reaction at optimal conversion .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.

- Solvent : Lyophilize and store as a solid; avoid aqueous solutions unless stabilized with buffers (pH 4–6).

- Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare HPLC profiles to establish shelf-life .

Advanced: How does the compound’s conformational flexibility influence its interactions with biological targets?

Methodological Answer:

The hexanoic acid chain and methylideneamino linker allow dynamic binding modes.

- Methods :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify dominant binding poses.

- Mutagenesis Studies : Replace key residues in the target protein (e.g., ATP-binding pocket of kinases) to assess binding energy changes.

- Contradiction Resolution : If computational predictions clash with experimental IC₅₀ values, re-evaluate force field parameters or consider allosteric binding sites .

Basic: How to optimize solubility for in vitro assays?

Methodological Answer:

- Solvent Screening : Test DMSO stocks (10 mM) diluted into assay buffers (e.g., PBS with 0.1% Tween-80).

- Derivatization : Convert the carboxylic acid to a sodium salt for aqueous solubility.

- Validation : Use dynamic light scattering (DLS) to confirm absence of aggregates at working concentrations .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Methodological Answer:

The trioxo core’s electrophilicity makes it susceptible to nucleophilic attack (e.g., by thiols or amines).

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with model nucleophiles (e.g., glutathione).

- Theoretical Framework : Apply frontier molecular orbital (FMO) theory to identify reactive sites (e.g., LUMO localization on carbonyl groups) .

Advanced: How to design derivatives to improve metabolic stability?

Methodological Answer:

- Structural Modifications :

- Replace the hexanoic acid chain with a cyclopropane-containing analog to block β-oxidation.

- Introduce fluorine atoms at the methylideneamino linker to reduce CYP450-mediated metabolism.

- Validation : Use liver microsome assays (human/rat) and LC-MS/MS to quantify metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.